molecular formula C34H44N2O12 B607517 Fmoc-PEG6-NHS ester CAS No. 1818294-31-3

Fmoc-PEG6-NHS ester

Numéro de catalogue: B607517
Numéro CAS: 1818294-31-3
Poids moléculaire: 672.73
Clé InChI: KFJXLDJJJJQTGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG6-NHS ester is a compound that combines the properties of polyethylene glycol (PEG), 9-fluorenylmethoxycarbonyl (Fmoc), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The PEG spacer enhances solubility in aqueous media, while the Fmoc group provides a protective function that can be removed under basic conditions to reveal a free amine for further conjugation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG6-NHS ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Bioconjugation and Drug Development

Fmoc-PEG6-NHS ester is primarily employed for the covalent modification of biomolecules. Its NHS ester group reacts efficiently with primary amines found in proteins and peptides, enabling the formation of stable amide bonds. This property is crucial for:

  • Improving Pharmacokinetics : By modifying therapeutic peptides and proteins with this compound, researchers can enhance solubility, stability, and circulation time in biological systems. This leads to improved bioavailability and efficacy of drug candidates .
  • Targeted Drug Delivery : The hydrophilic nature of PEG enhances the solubility of conjugated drugs in aqueous environments. By attaching targeting moieties or imaging agents to drugs using this compound, researchers can create more specific drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Synthesis of PROTACs

The compound plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce targeted protein degradation by recruiting E3 ligases to specific proteins. This compound serves as a linker that connects the ligand to the E3 ligase component, facilitating effective degradation of target proteins .

Oligonucleotide Modification

This compound is also utilized for modifying oligonucleotides. The NHS ester can label primary amines on amine-modified oligonucleotides, enhancing their stability and functionality in therapeutic applications such as antisense oligonucleotides and siRNA . This modification can improve cellular uptake and overall efficacy.

Materials Science

In materials science, this compound is used to create functionalized surfaces and materials with tailored properties. For example:

  • Biomaterials : The compound can modify hydrogels or scaffolds used in tissue engineering by attaching bioactive molecules that promote cell adhesion and growth.
  • Nanotechnology : this compound is employed in the synthesis of nanoparticles for drug delivery systems. The PEG segment enhances biocompatibility and circulation time, while the NHS group allows for conjugation with various therapeutic agents .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that conjugating a chemotherapeutic agent with this compound significantly increased its solubility and reduced systemic toxicity. The modified drug showed enhanced targeting to cancer cells through specific ligands attached via the PEG linker.

Case Study 2: Enhanced Antisense Oligonucleotide Stability

Research indicated that oligonucleotides modified with this compound exhibited improved stability against nucleases and enhanced cellular uptake compared to unmodified counterparts. This modification led to a marked increase in gene silencing efficiency.

Activité Biologique

Overview

Fmoc-PEG6-NHS ester is a specialized polyethylene glycol (PEG) derivative that features an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its enhanced solubility in aqueous media due to the hydrophilic PEG spacer, making it particularly useful in biochemical applications such as protein labeling and drug conjugation. The NHS ester facilitates the reaction with primary amines, allowing for effective conjugation with proteins, oligonucleotides, and other amine-containing molecules .

  • Molecular Formula : C34H44N2O12
  • Molecular Weight : 672.72 g/mol
  • CAS Number : 1818294-31-3
  • Purity : ≥ 98%
  • Storage Conditions : -20°C .

The biological activity of this compound primarily revolves around its ability to form stable conjugates with amine-containing biomolecules. The NHS group reacts efficiently with primary amines to form stable amide bonds, which are crucial for various applications in biochemistry and molecular biology.

Applications in Research and Medicine

  • Protein Labeling : this compound is extensively used for labeling proteins. The NHS ester reacts with amino groups on proteins, allowing researchers to tag proteins for detection or purification purposes.
  • Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, enhancing the solubility and stability of the drug while facilitating targeted delivery mechanisms .
  • Synthesis of PROTACs : this compound is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation .

Study 1: Protein Conjugation Efficiency

A comparative study evaluated the efficiency of various NHS esters, including this compound, in labeling proteins. The results indicated that this compound exhibited superior reactivity and yield compared to other linkers, facilitating high-efficiency protein conjugation under mild conditions .

Study 2: Antimicrobial Properties

Research demonstrated that peptides conjugated with PEG linkers exhibited reduced hemolytic activity while maintaining antimicrobial efficacy. This suggests that this compound can be used to enhance the therapeutic index of antimicrobial peptides by reducing toxicity to human cells while retaining their effectiveness against pathogens .

Comparative Analysis of PEG Linkers

PropertyThis compoundOther PEG Linkers
Molecular Weight672.72 g/molVaries by linker
SolubilityHighModerate to High
Reactivity with AminesExcellentGood
Application ScopeBroad (ADCs, PROTACs)Varies

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXLDJJJJQTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107912
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-31-3
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.